

Synthesis of Tetrahydro-2H-pyran-4-yl methanesulfonate from tetrahydro-4-pyranol

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Compound of Interest

Compound Name:	Tetrahydro-2H-pyran-4-yl methanesulfonate
Cat. No.:	B134751

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Synthesis of Tetrahydro-2H-pyran-4-yl Methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **Tetrahydro-2H-pyran-4-yl methanesulfonate** from tetrahydro-4-pyranol. The synthesis involves the mesylation of the secondary alcohol, a common transformation in medicinal chemistry to convert an alcohol into a good leaving group for subsequent nucleophilic substitution reactions. **Tetrahydro-2H-pyran-4-yl methanesulfonate** is a useful intermediate in the synthesis of various pharmaceutical compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Reaction Overview

The synthesis proceeds via the reaction of tetrahydro-4-pyranol with methanesulfonyl chloride in the presence of a base, typically a tertiary amine like triethylamine, to neutralize the hydrochloric acid byproduct. A catalyst such as 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction. The reaction is typically carried out in an aprotic solvent like dichloromethane.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **Tetrahydro-2H-pyran-4-yl methanesulfonate**.

Parameter	Value	Reference
Reactants		
Tetrahydro-4-pyranol	1.00 equiv	[1]
Methanesulfonyl Chloride	1.00 - 1.16 equiv	[1] [2]
Triethylamine	1.00 - 1.33 equiv	[1] [2]
4-Dimethylaminopyridine (DMAP)	0.10 equiv	[1]
Solvent	Dichloromethane (DCM)	[1] [2]
Reaction Conditions		
Initial Temperature	-10 °C to 0 °C	[1] [2]
Reaction Temperature	Room Temperature	[1]
Reaction Time	16 hours	[1]
Product Information		
Yield	80.9%	[1]
Appearance	Yellow Solid	[1]
Melting Point	47-49 °C	[2] [3]
Molecular Formula	C6H12O4S	[2] [4]
Molecular Weight	180.22 g/mol	[2] [4]

Experimental Protocol

This protocol is based on a representative literature procedure.[\[1\]](#)

Materials:

- Tetrahydro-2H-pyran-4-ol
- Methanesulfonyl chloride
- Triethylamine
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM), anhydrous
- Deionized water
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate[\[1\]](#)[\[2\]](#)

Equipment:

- Round-bottom flask equipped with a magnetic stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: To a round-bottom flask containing 200 mL of dichloromethane, add tetrahydro-2H-pyran-4-ol (15.83 g, 0.155 mol), triethylamine (21.6 mL, 0.155 mol), and 4-dimethylaminopyridine (1.89 g, 0.015 mol) as a catalyst.[\[1\]](#)
- Addition of Methanesulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath.[\[1\]](#) Slowly add methanesulfonyl chloride (12 mL, 0.155 mol) dropwise to the stirred mixture.[\[1\]](#)

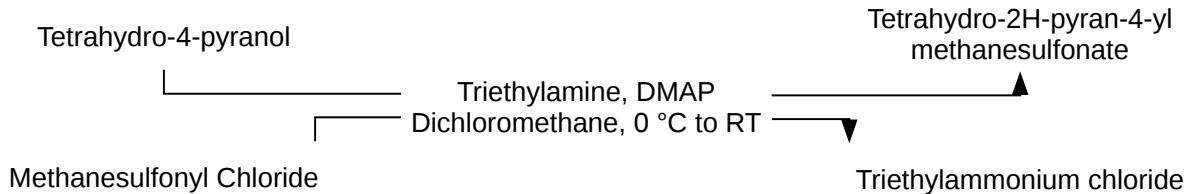
- Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.[1]
- Workup:
 - Transfer the reaction mixture to a separatory funnel.
 - Wash the organic phase sequentially with deionized water and then with brine.[1]
 - Dry the organic phase over anhydrous magnesium sulfate.[1]
- Isolation of Product:
 - Filter the mixture to remove the drying agent.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to yield **tetrahydro-2H-pyran-4-yl methanesulfonate** as a yellow solid (22.6 g, 80.9% yield).[1]

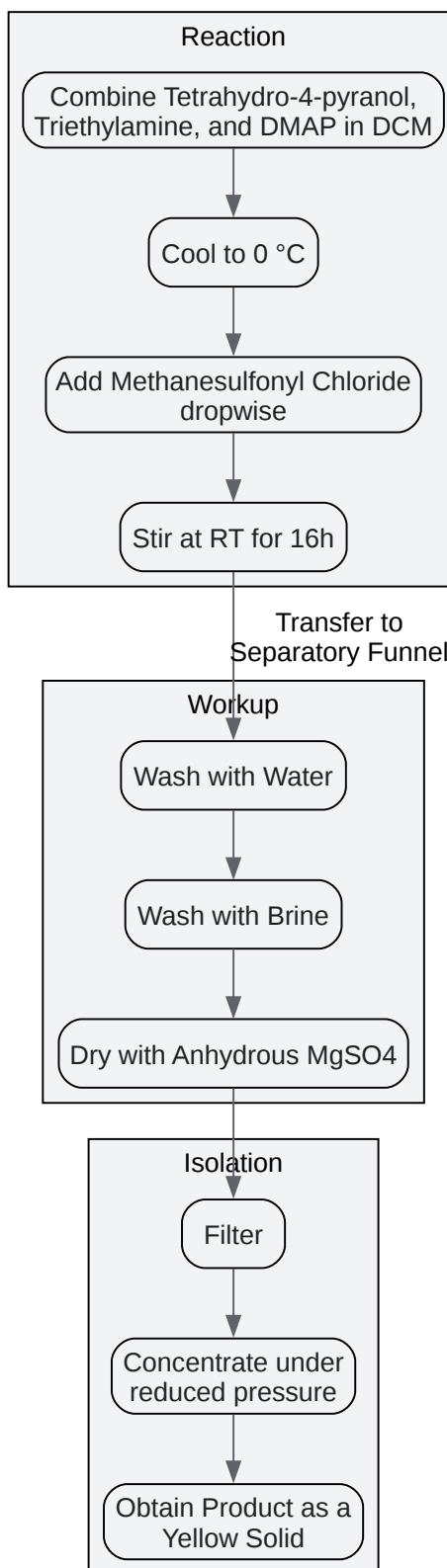
Characterization:

The product can be characterized by standard analytical techniques. The ^1H NMR spectrum in CDCl_3 should show the following characteristic peaks: δ 4.90 (m, 1H), 3.95 (dt, 2H), 3.59-3.51 (m, 2H), 3.04 (s, 3H), 2.08-2.01 (m, 2H), 1.94-1.82 (m, 2H).[1]

Visualizations

Reaction Scheme



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